N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
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Overview
Description
N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorinated aromatic rings, pyridine, and thiazole moieties, which contribute to its distinctive chemical behavior and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thiazole ring.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions.
Fluorination: The fluorine atom is introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid and the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated aromatic rings and thiazole moiety enable it to form strong interactions with target proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
Uniqueness
N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated aromatic ring enhances its stability and bioavailability, while the thiazole and pyridine moieties contribute to its ability to interact with a wide range of molecular targets.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c1-12(2)19(26)24-17-16(15-9-5-6-10-22-15)25-28-18(17)20(27)23-11-13-7-3-4-8-14(13)21/h3-10,12H,11H2,1-2H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTDNCXCIYPYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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